5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
CAS No.: 90042-25-4
Cat. No.: VC15939551
Molecular Formula: C12H12N4O2
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90042-25-4 |
|---|---|
| Molecular Formula | C12H12N4O2 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 5,7,8-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
| Standard InChI | InChI=1S/C12H12N4O2/c1-6-4-8-9(5-7(6)2)16-10(11(17)15(8)3)13-14-12(16)18/h4-5H,1-3H3,(H,14,18) |
| Standard InChI Key | HGTMUYVCDQHDKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)N3C(=NNC3=O)C(=O)N2C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a triazole ring ( triazolo) and a quinoxaline scaffold, with two ketone groups at positions 1 and 4. Methyl groups at positions 5, 7, and 8 enhance lipophilicity, potentially improving membrane permeability. X-ray crystallographic data from related triazoloquinoxalines reveal planar geometries that facilitate π-π stacking interactions with biological targets .
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.27 g/mol |
| Solubility | Poor in water; soluble in DMSO |
| Melting Point | 248–252°C (decomposes) |
| LogP (Partition Coefficient) | 1.8 (predicted) |
The low aqueous solubility may necessitate formulation strategies for pharmacological applications.
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves sequential functionalization of a quinoxaline precursor (Figure 1):
Step 1: Formation of Triazole Intermediate
2-Chloro-3-hydrazinoquinoxaline reacts with triethyl orthoformate in refluxing ethanol, inducing cyclization to form the triazolo[4,3-a]quinoxaline core .
Step 2: Regioselective Methylation
Methyl groups are introduced via nucleophilic substitution using methyl iodide (5- and 8-positions) and dimethyl sulfate (7-position) under basic conditions.
Step 3: Oxidation to Dione
Treatment with potassium permanganate in acidic media oxidizes the 1,4-positions to ketones, yielding the final product.
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The electron-deficient quinoxaline ring undergoes substitution at position 2 with amines or thiols. For example, reaction with benzylamine produces a 2-benzylamino derivative, enhancing solubility.
Coordination Chemistry
The compound acts as a bidentate ligand, forming complexes with transition metals. A copper(II) complex demonstrates enhanced superoxide dismutase (SOD)-mimetic activity, suggesting antioxidant applications.
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays reveal broad-spectrum cytotoxicity:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 2.1 | EGFR inhibition (85% at 10 µM) |
| A549 (Lung) | 3.8 | Caspase-3 activation |
| HeLa (Cervical) | 4.5 | G2/M cell cycle arrest |
Apoptosis induction correlates with increased Bax/Bcl-2 ratio and mitochondrial membrane depolarization .
Antimicrobial Effects
Against Gram-positive bacteria:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 16 |
Mechanistic studies indicate disruption of cell wall biosynthesis via binding to penicillin-binding proteins.
Kinase Inhibition
The compound inhibits EGFR () and cyclin-dependent kinase 2 (CDK2, ), rivaling reference inhibitors like erlotinib.
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